For-ala-ome

Description

Contextualization within Peptide Chemistry and Amino Acid Derivatives

In the realm of peptide chemistry, amino acid derivatives are fundamental components for the construction of peptides and proteins. For-Ala-OMe serves as a protected form of L-alanine, where the N-formyl group acts as a protecting group for the amino functionality. vulcanchem.com This protection is crucial during peptide synthesis to prevent unwanted side reactions at the nitrogen atom while the carboxyl group is activated for peptide bond formation. vulcanchem.com The use of such protecting groups is a cornerstone of both solid-phase and solution-phase peptide synthesis methodologies. vulcanchem.comgoogle.com

The formyl group is one of the simplest amine protecting groups, and its application in derivatives like this compound highlights a key strategy in synthetic organic chemistry. The modification of amino acids with protecting groups allows for their sequential and controlled assembly into larger, more complex peptide chains. google.com Furthermore, N-formylated amino acids and peptides are of interest due to their presence in various biological contexts. For instance, N-formylated peptides can act as potent chemoattractants for immune cells. vulcanchem.com

Significance as a Fundamental Building Block for Peptide Synthesis and Analogs

This compound is recognized as a valuable building block in the synthesis of peptides and their analogs. chemimpex.com Its utility stems from the temporary protection of the amino group, which can be selectively removed under specific conditions to allow for the elongation of the peptide chain. google.com The methyl ester group, in turn, protects the carboxylic acid function. vulcanchem.com This dual protection makes it a versatile intermediate in the stepwise synthesis of peptides. chemimpex.com

The incorporation of this compound and similar derivatives allows for the creation of peptide analogs with modified properties. Researchers utilize these building blocks to enhance characteristics such as solubility and stability, which are critical in the development of therapeutic peptides and other bioactive molecules. chemimpex.com The ability to introduce specific modifications at the N-terminus through the use of formylated derivatives is a key tool for medicinal chemists exploring structure-activity relationships in peptides.

Overview of Academic Research Trajectories for this compound and Related Formyl-Alanine Methyl Ester Derivatives

Academic research involving this compound and its derivatives has explored various facets of their chemistry and application. A significant area of investigation has been the development of more efficient and environmentally friendly methods for the N-formylation of amino acid esters. vulcanchem.com Recent advancements include peroxide-mediated N-formylation, which offers a greener alternative to traditional methods. chemrxiv.org

Research has also focused on the conformational properties of N-formylated amino acids. Studies on related compounds, such as N-formyl-L-proline methyl ester, have provided insights into the electronic effects that influence peptide bond conformation, which is crucial for understanding protein structure and folding. nih.gov

Furthermore, the synthesis of peptide-based molecules for various applications remains a prominent research trajectory. This includes the development of enzyme inhibitors, antimicrobial peptides, and other biologically active compounds where N-formylated amino acids play a key role. vulcanchem.comontosight.ai The synthesis of complex peptides, such as the chemotactic agent N-formyl methionyl-leucyl-phenylalanine (f-MLP), underscores the importance of formylated amino acid building blocks in creating molecules with specific biological functions. vulcanchem.comchemrxiv.org

Interactive Data Table: Properties of N-Formyl-L-alanine Methyl Ester

| Property | Value |

| Chemical Formula | C5H9NO3 |

| CAS Number | 32221-83-3 |

| Molecular Weight | 131.13 g/mol |

| Synonyms | This compound, Methyl (2S)-2-formamidopropanoate |

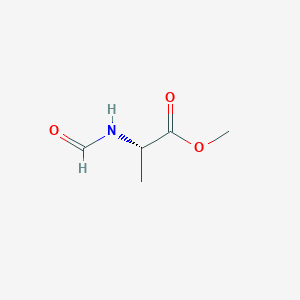

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-formamidopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-4(6-3-7)5(8)9-2/h3-4H,1-2H3,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSWJSUDUWAMGX-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427360 | |

| Record name | Methyl N-formyl-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32221-83-3 | |

| Record name | L-Alanine, N-formyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32221-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-formyl-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Approaches for N Formyl L Alanine Methyl Ester and Its Derivatives

Conventional Chemical Synthesis Strategies for For-Ala-OMe

The traditional synthesis of this compound is a two-step process that begins with the esterification of the L-alanine carboxylic acid group, followed by the formylation of the amino group.

The initial step in synthesizing this compound is the conversion of L-alanine to its methyl ester, L-alanine methyl ester. This is necessary to protect the carboxylic acid group and prevent it from participating in unintended side reactions during subsequent steps. Several methods are commonly employed for this esterification.

One of the most classic and widely used methods is the Fischer-Speier esterification . mdpi.comscirp.org This reaction involves treating the amino acid with methanol (B129727) in the presence of a strong acid catalyst, such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄). chemrxiv.orgacs.orggoogle.com The acid protonates the amino group, preventing it from interfering with the esterification of the carboxyl group. researchgate.net While effective, this method can require lengthy reaction times and tedious workup procedures to drive the reaction to completion and remove water. google.com

A faster and more efficient alternative involves the use of thionyl chloride (SOCl₂) in methanol . scirp.orgresearchgate.net Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst, and also activates the carboxylic acid by converting it to an acyl chloride intermediate. farmaciajournal.com This intermediate then readily reacts with methanol to form the methyl ester. farmaciajournal.com This method proceeds smoothly at lower temperatures but requires careful handling due to the toxicity of thionyl chloride. scirp.orggoogle.com

Another convenient method utilizes trimethylchlorosilane (TMSCl) in methanol . nih.govresearchgate.net This system has been shown to be an efficient reagent for the esterification of a wide range of amino acids, providing good to excellent yields at room temperature. nih.gov The products are typically isolated as their hydrochloride salts. nih.gov

Table 1: Comparison of Common Esterification Methods for L-Alanine This table is interactive. Click on the headers to sort the data.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Methanol, H₂SO₄ or HCl | Reflux | Common, well-established method. mdpi.com | Reversible, may require water removal, long reaction times. google.compearson.com |

| Thionyl Chloride Method | Methanol, SOCl₂ | 0°C to reflux | Faster than Fischer-Speier, high yield. researchgate.net | Uses toxic and corrosive reagent (SOCl₂). scirp.org |

| Trimethylchlorosilane (TMSCl) Method | Methanol, TMSCl | Room Temperature | Mild conditions, high yields, convenient. nih.gov | Product isolated as hydrochloride salt. nih.gov |

Once the L-alanine methyl ester is obtained (usually as a hydrochloride salt), the next step is the formylation of the free amino group. The formyl group serves as an effective protecting group in peptide synthesis. nih.gov

A widely used and effective formylating agent is acetic formic anhydride (B1165640) (AFA) , which can be generated in situ from the reaction of formic acid and acetic anhydride. nih.govjetir.org This method is efficient for formylating various amines, including amino acid esters, under mild conditions, often achieving near-quantitative yields in short reaction times. nih.govresearchgate.net This procedure was reported for the N-formylation of amino acids as early as 1932. nih.gov

Another approach involves the use of formic acid in combination with a coupling agent like a carbodiimide. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) activate the formic acid, facilitating its reaction with the amino ester. nih.gov This method produces high yields and does not require extensive purification. nih.gov

More recently, methods have been developed that use glyoxylic acid as a formyl equivalent in a peroxide-mediated decarboxylative coupling reaction. chemrxiv.org While initial attempts with free amino acid ester hydrochlorides showed low yields, the process was optimized by using tert-butyl hydroperoxide (TBHP) as the peroxide and adding a base like sodium acetate (B1210297) to neutralize the salt, leading to significantly improved yields. chemrxiv.org

Table 2: Selected N-Formylation Methods for Amino Esters This table is interactive. Click on the headers to sort the data.

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Acetic Formic Anhydride | Formic acid, Acetic anhydride | High yields (97-100%), fast reaction times (<15 min). nih.gov | nih.govjetir.org |

| Carbodiimide-Activated Formic Acid | Formic acid, EDC, N-methylmorpholine | High yields, no specialized purification needed. nih.gov | nih.gov |

| Aqueous Formic Acid | Aqueous 85% formic acid, Toluene (B28343) | Practical, no anhydrous conditions needed, selective N-formylation. scispace.com | scispace.com |

| Peroxide-Mediated Decarboxylative Coupling | Glyoxylic acid, TBHP, NaOAc | Modern approach, improved yields (67%) for hydrochloride salts. chemrxiv.org | chemrxiv.org |

Esterification Techniques

Advanced Peptide Coupling Methodologies Utilizing this compound as a Precursor

This compound is a valuable building block in peptide synthesis. The N-formyl group provides stable protection for the amine terminus, allowing the methyl ester to be saponified and the resulting N-formyl-L-alanine to be coupled with another amino acid ester.

In solution-phase peptide synthesis, this compound is first hydrolyzed, typically using a base like lithium hydroxide (B78521) (LiOH), to yield N-formyl-L-alanine. This N-protected amino acid is then activated and coupled with the free amino group of another amino acid ester or peptide chain. A common strategy involves activating the carboxylic acid of the N-formyl amino acid with a coupling agent before its reaction with the amine component of the next amino acid in the sequence. ptfarm.pl This C-to-N directional synthesis is the traditional approach in peptide chemistry. orgsyn.org

For example, the synthesis of the dipeptide Z-Ala-Ala-OMe can be achieved through a generic peptide coupling between Z-Ala-OH and H-Ala-OMe using coupling reagents. researchgate.net Similarly, N-formyl protected amino acids can be coupled. The efficiency of these couplings is critical, and optimization often involves the careful selection of coupling reagents, solvents, and reaction conditions to maximize yield and minimize side reactions like racemization. ptfarm.pl

The success of peptide synthesis hinges on the efficiency of the amide bond formation, which has driven extensive research into new reagents and catalysts.

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (WSCI or EDC), are classic coupling reagents. ptfarm.plsci-hub.se They are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. sci-hub.se The WSCI/HOBt system has been successfully used for coupling indole-3-acetic acid (IAA) with various amino acid methyl esters in excellent yields (85-95%). sci-hub.se

More advanced coupling reagents include phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). researchgate.net These reagents are known for their high efficiency and are frequently employed in both solution-phase and solid-phase peptide synthesis.

Recent research has also explored the use of microwave irradiation to accelerate coupling reactions. Studies have shown that peptide bond formation using Fmoc-amino acid chlorides can be completed in as little as 30-45 seconds with high yields (>90%) under microwave conditions, often with the aid of additives like zinc dust. arkat-usa.org Importantly, these rapid methods have been demonstrated to be largely free from racemization. arkat-usa.org

Table 3: Common Coupling Reagents for Peptide Synthesis This table is interactive. Click on the headers to sort the data.

| Reagent Class | Examples | Common Additives | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, WSCI (EDC) | HOBt, N-Hydroxysuccinimide (NHS) | Widely used, cost-effective. WSCI allows for easier workup. sci-hub.se |

| Phosphonium Salts | BOP, PyBOP | - | High coupling efficiency, low racemization. |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | HOAt, DIPEA | Very fast reaction rates, suitable for difficult couplings. researchgate.net |

Solution-Phase Peptide Synthesis Optimization

Chemoenzymatic Synthesis and Biocatalysis for Alanine (B10760859) Methyl Ester Derivatives

Chemoenzymatic approaches offer greener and more selective alternatives to traditional chemical methods. While the direct enzymatic N-formylation of alanine is less common, enzymes, particularly lipases, are widely used for the esterification step, which is crucial for producing alanine methyl ester derivatives.

Enzymatic catalysis can be employed for the synthesis of amino acid esters, often with high selectivity and under mild conditions. For instance, lipases can catalyze the esterification of N-protected amino acids. This avoids the need for harsh acid catalysts and can prevent side reactions. The enzymatic approach is part of a broader trend towards developing more sustainable synthetic routes in pharmaceutical and chemical manufacturing.

Furthermore, enzymatic processes have been developed for producing N-formylamino acids. One such process involves reacting an amino acid, like aspartic acid, with formamide (B127407) in the presence of a base. google.com The resulting N-formyl-L-aspartic acid can then be used in a subsequent enzyme-catalyzed condensation reaction with an amino acid ester (like L-phenylalanine methyl ester) to produce an N-formyl-dipeptide ester, a key precursor for the sweetener aspartame. google.com This highlights the potential for integrating enzymatic steps into the synthesis pathways of N-formylated peptide derivatives.

Strategies for Derivatization of the Alanine Moiety within this compound

The chemical structure of N-Formyl-L-alanine methyl ester (this compound) offers multiple sites for chemical modification. vulcanchem.com The core L-alanine framework, with its chiral center, N-formyl group, and methyl ester, allows for a variety of derivatization strategies aimed at creating novel amino acid analogs for applications in fields like peptide chemistry. vulcanchem.com These modifications can be broadly categorized into reactions at the N-terminus and those that introduce new functionalities while maintaining stereochemical integrity.

N-Alkylation and other N-Terminal Modifications

The nitrogen atom of the alanine moiety is a primary site for modification. While the formyl group in this compound already serves as an N-terminal protecting group, further derivatization through N-alkylation or replacement of the formyl group is a key strategy for synthesizing more complex amino acid derivatives. vulcanchem.comacs.org

N-alkylation of amino acid esters is a fundamental transformation. One direct approach involves the reaction of unprotected amino acids with alcohols in the presence of a ruthenium catalyst, producing N-alkylated amino acids with water as the only byproduct. nih.gov For instance, alanine has been successfully N-alkylated with long-chain alcohols like 1-dodecanol (B7769020) using this method. nih.gov

Alternatively, N-alkylation can be performed on N-protected amino acid esters. A peroxide-mediated reaction has been successfully used to N-formylate an already N-alkylated substrate, N-benzyl-L-alanine methyl ester, to produce N-benzyl-N-formyl-L-alanine methyl ester. chemrxiv.org This demonstrates that the formyl group can be introduced after N-alkylation. The reaction proceeds efficiently at room temperature using glyoxylic acid as the formyl source and hydrogen peroxide as the mediator. chemrxiv.org Another robust method for N-alkylation involves using Nα-arylsulfonylamino esters. For example, Nα-(o-nitrobenzenesulfonyl)-L-alanine methyl ester can be effectively methylated using dimethyl sulfate (B86663) and DBU as a base. acs.org

The formyl group itself is a modification that can be reversed. Acidic hydrolysis, for instance using 6 N HCl, can be used to remove the N-formyl group, which is a common deprotection strategy in peptide synthesis. nih.gov This allows for the subsequent introduction of other N-terminal modifications.

| Substrate | Reagents/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-benzyl-L-alanine methyl ester | Glyoxylic acid, H₂O₂ | DMSO, Room Temp, 1 hr | N-benzyl-N-formyl-L-alanine methyl ester | 53% | chemrxiv.org |

| Alanine | 1-Dodecanol, Ru-catalyst | Neat, 110°C, 18-42 hrs | N-dodecyl-alanine | - | nih.gov |

| Nα-(o-nitrobenzenesulfonyl)-l-alanine methyl ester | Dimethyl sulfate, DBU | - | Nα-Methyl-Nα-(o-nitrobenzenesulfonyl)-l-alanine methyl ester | 90% | acs.org |

Stereoselective Synthesis and Chiral Control

Maintaining the stereochemistry of the α-carbon in L-alanine is critical during derivatization, as the biological activity of resulting peptides and molecules often depends on the correct chirality. vulcanchem.com Therefore, synthetic strategies must employ robust methods for chiral control to prevent racemization. google.comscispace.com

Chemoenzymatic synthesis is a powerful approach for achieving high stereoselectivity. polimi.it Enzymes such as α-chymotrypsin can catalyze peptide bond formation under mild conditions, ensuring that the chiral integrity of the amino acid ester is preserved. google.com For example, α-chymotrypsin has been used to synthesize Nα-formyl-L-tyrosyl-L-alanine-n-propyl ester from Nα-formyl-L-tyrosine methyl ester and L-alanine-n-propyl ester with high yield and stereochemical purity. google.com

Another advanced method involves the use of photoredox catalysis for the stereoselective synthesis of unnatural α-amino acids. rsc.org A notable example is the asymmetric Giese reaction to form β-thiolated and β-selenolated amino acids. nih.gov In this approach, an N-formyl group on a selenazoline derivative derived from L-Sec methyl ester acts as both a protecting group and an electrophilicity enhancer. nih.gov The reaction proceeds under blue LED light irradiation with a ruthenium catalyst, and subsequent deprotection steps yield the desired chiral β-substituted amino acids without affecting the stereocenter. nih.gov

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. renyi.hu For instance, N-acryloyl derivatives of L-alanine methyl ester can participate in asymmetric Diels-Alder reactions with cyclopentadiene. unirioja.es The stereochemical outcome is dependent on the Lewis acid catalyst used (e.g., AlCl₃ or TiCl₄), which coordinates to the dienophile to create a chiral environment, thus directing the attack of the diene to a specific face of the double bond. unirioja.es Schöllkopf's bislactim ether method is another classic example, where a chiral template derived from Val-Gly is used to perform asymmetric alkylations to produce novel amino acids with high diastereoselectivity. renyi.hu

| Reaction Type | Substrate/Precursor | Chiral Auxiliary/Catalyst | Key Conditions | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Enzymatic Peptide Synthesis | Nα-formyl-L-tyrosine methyl ester & L-alanine-n-propyl ester | α-Chymotrypsin | pH 9.5, aqueous/methanol | Optically active product (specific rotation measured) | google.com |

| Asymmetric Giese Reaction | Pivalaldehyde N,Se-acetal selenazoline (from L-Sec methyl ester) | Ru(bpy)₃(PF₆)₂ (Photocatalyst) | Blue LED light | High stereoselectivity at α,β-chiral centers | nih.gov |

| Asymmetric Diels-Alder | N-acryloyl-L-alanine methyl ester | TiCl₄ (Lewis Acid) | Reaction with cyclopentadiene | Preferential formation of one diastereomer | unirioja.es |

| Asymmetric Alkylation | Bislactim ether of cyclo(-L-Val-Gly) | Titanium derivative of the bislactim ether | Alkylation with electrophile | High diastereoselectivity (>95%) | renyi.hu |

Conformational Analysis and Higher Order Structural Characterization of N Formyl L Alanine Methyl Ester Containing Systems

Solution-State Conformational Probes

The conformation of N-Formyl-L-alanine methyl ester in solution is not static but rather exists as an ensemble of interconverting structures. Understanding this dynamic equilibrium is crucial for elucidating its properties. Several spectroscopic methods provide insights into the populations of different conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Ensembles

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of molecules in solution. bibliotekanauki.plnih.gov It provides information on the average conformation and the relative populations of different conformational states.

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, which is in turn dictated by the molecule's conformation. researchgate.netubc.canih.gov For N-Formyl-L-alanine methyl ester, the chemical shifts of the formyl proton, amide proton, and alpha-proton are particularly informative. For instance, the formyl proton (HCO) typically exhibits a resonance around 8.17 ppm in CDCl3. rsc.org The precise chemical shift values can vary depending on the solvent and the equilibrium between different conformers. researchgate.net

J-coupling constants, which describe the interaction between nuclear spins, provide valuable information about dihedral angles through the Karplus relationship. ubc.cagithub.iolibretexts.org The three-bond coupling constant between the amide proton and the alpha-proton (³J(HNHα)) is especially useful for determining the backbone torsion angle φ. In a study of a similar compound, N-Formyl-L-alanyl-D-alanine methyl ester, the coupling constant between the NH and CH protons was found to be 6.7 Hz and 7.3 Hz, respectively, in DMSO-d6. ru.nl These values can be used to estimate the population of different rotamers around the N-Cα bond.

| Proton | Chemical Shift (ppm) in CDCl3 rsc.org | Coupling Constant (Hz) ru.nl |

|---|---|---|

| HCO | 8.17 | - |

| NH | 5.13 | 6.9 (d) |

| OCH | 5.12 | 7.2 (q) |

| NHCH | 4.70 | 7.2 (qn) |

| OCH3 | 3.75 | - |

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy that allows for the determination of the spatial proximity of atoms within a molecule. nih.govmriquestions.comwikipedia.org NOE experiments measure the transfer of nuclear spin polarization between nuclei that are close in space, typically less than 5 Å apart. wikipedia.org For N-Formyl-L-alanine methyl ester, NOE data can reveal through-space interactions that are indicative of specific conformations. For example, an NOE between the formyl proton and the alpha-proton would suggest a conformation where these two protons are spatially close. Two-dimensional NOE spectroscopy (NOESY) is a powerful extension of this technique for elucidating the three-dimensional structure of biomolecules in solution. wikipedia.org

The chemical shift of an amide proton is particularly sensitive to its environment, especially its involvement in hydrogen bonding. nih.govresearchgate.net Studying the chemical shift of the amide proton in N-Formyl-L-alanine methyl ester as a function of solvent and temperature can provide insights into its conformational stability and hydrogen bonding patterns. nih.govnih.gov A small temperature coefficient (a small change in chemical shift with temperature) for the amide proton is generally indicative of a hydrogen-bonded state, as the proton is shielded from the solvent. nih.govresearchgate.net Conversely, a large temperature coefficient suggests that the amide proton is solvent-exposed. nih.gov In a study of N-formyl-L-methionyl-L-leucyl-L-phenylalanine methyl ester (N-f-MLF-OMe), the 15N spectra did not show significant changes upon cooling from 300 K to 90 K, suggesting little change in its structure and dynamics. nih.gov

Nuclear Overhauser Effect (NOE) Spectroscopy for Proximity Relationships

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. jascoinc.com It is a sensitive technique for probing the secondary structure of peptides and proteins. subr.edunih.govnih.gov For a small molecule like N-Formyl-L-alanine methyl ester, CD spectra can indicate preferences for specific backbone conformations, such as β-turns or extended structures. The far-UV region (180-250 nm) of the CD spectrum is particularly sensitive to the peptide backbone conformation. jascoinc.com For instance, a study on cyclic tetrapeptides containing D-alanine revealed distinct CD profiles corresponding to a β-turn structure. subr.edu

Vibrational Spectroscopy (IR and Raman) for Amide Conformational States

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of molecules, which are sensitive to conformation. subr.edu The amide I and amide II bands in the IR spectrum are particularly useful for characterizing the conformational states of the peptide backbone. rsc.orgru.nl The amide I band, which arises primarily from the C=O stretching vibration, typically appears between 1600 and 1700 cm⁻¹. Its exact frequency can distinguish between different hydrogen-bonding environments and secondary structures. For N-Formyl-L-alanine methyl ester, the amide I band is observed around 1683 cm⁻¹ in an ATR-FTIR spectrum. rsc.org The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching vibrations, is found around 1558 cm⁻¹. rsc.org DFT calculations on related N-acetyl L-alanyl N'-methylamide have been used to reproduce experimentally observed vibrational absorption spectra and assign bands to specific conformations. nih.gov

| Vibrational Mode | Wavenumber (cm⁻¹) rsc.org |

|---|---|

| NH stretch | 3313 |

| Ester C=O stretch | 1746 |

| Amide I (C=O stretch) | 1683 |

| Amide II | 1558 |

Solid-State Structural Elucidation

The determination of the three-dimensional structure of molecules in the solid state provides invaluable insights into their preferred conformations, intermolecular interactions, and packing arrangements. For N-Formyl-L-alanine methyl ester (For-Ala-OMe) and its analogs, X-ray crystallography and solid-state Nuclear Magnetic Resonance (NMR) have been pivotal in characterizing their structural features.

X-ray Crystallography of this compound and its Peptide Analogs

While a specific, publicly available crystal structure of N-Formyl-L-alanine methyl ester (this compound) is not documented in the Cambridge Structural Database, extensive X-ray diffraction studies have been conducted on closely related peptide analogs. These studies offer significant understanding of the conformational behavior of the Ala-OMe moiety in the solid state.

Theoretical and solid-state conformational analyses of N-acetyl-L-alanine methyl ester (Ac-Ala-OMe), a close analog of this compound, have revealed distinct conformational preferences. nih.gov The analysis of crystal structures containing the Ac-Ala-OMe residue, sourced from the Cambridge Structural Database, indicates a preference for β, C5, and αR conformations. nih.gov

In more complex peptide systems, the conformation of the Ala-OMe terminus is influenced by the preceding amino acid residues. For instance, in the crystal structure of Boc-Val-Ala-Leu-(D)-Ala-OMe, the molecule adopts an antiparallel β-sheet arrangement. tandfonline.com Similarly, studies on peptides containing α,α-dialkylated residues, such as Boc-Ala-Dpg-Ala-OMe, show the adoption of distorted type II β-turn conformations. mdpi.com The crystal structure of the tetrapeptide Z-Aib-Pro-Aib-Ala-OMe has been shown to exhibit two consecutive type III β-bends, contributing to an incipient 310-helical conformation in the solid state. scispace.com

The table below summarizes the observed solid-state conformations for various peptide analogs containing the L-Ala-OMe moiety, as determined by X-ray crystallography.

| Compound/Peptide Fragment | Dominant Solid-State Conformation | Key Torsion Angles (φ, ψ) | Reference |

| Ac-Ala-OMe (analog) | β, C5, αR | Not specified | nih.gov |

| Boc-Val-Ala-Leu-(D)-Ala-OMe | Antiparallel β-sheet | Not specified | tandfonline.com |

| Z-Aib-Pro-Aib-Ala-OMe | Consecutive Type III β-bends (incipient 310-helix) | Not specified | scispace.com |

| Boc-Ala-Dpg-Ala-OMe | Distorted Type II β-turn | Ala(1): φ=-66.2°, ψ=129.9° Dpg(2): φ=56.4°, ψ=34.9° Ala(3): φ=-92.3°, ψ=1.7° | mdpi.com |

Torsion angles are provided where available in the cited literature.

These findings collectively suggest that the L-Ala-OMe residue is conformationally flexible and its solid-state structure is highly dependent on the local chemical environment and the nature of the protecting groups and adjacent amino acids.

Conformational Comparison Between Solution and Solid States

The conformation of peptides can differ significantly between the solid state and in solution due to factors such as crystal packing forces versus solvent interactions. Various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD), are employed to probe the solution-state conformations of this compound and its analogs, allowing for a comparative analysis with their solid-state structures.

For many peptides, a well-defined conformation in the solid state may give way to a multitude of rapidly interconverting conformers in solution. However, in some cases, a preferred conformation is maintained. For example, 'H NMR studies of the protected peptide Z-Aib-Pro-Aib-Ala-OMe suggest a well-defined conformation in solution, which is substantiated by its crystal structure revealing an incipient 310-helical conformation in the solid state. scispace.com This indicates that for certain peptide sequences, the intramolecular forces stabilizing a particular conformation can be strong enough to persist even in a solution environment.

A study on L-isocyanoalanyl-L-alanine methyl ester (L,L-IAA), an analog of this compound, highlighted a distinct difference between its solid-state and solution conformations. ru.nl In the solid state, IR spectroscopy revealed a characteristic N-H stretching vibration indicative of hydrogen bonding. ru.nl However, in a chloroform (B151607) solution, no such hydrogen bonding was observed, suggesting a more flexible and less ordered structure in the solution phase. ru.nl

The table below provides a comparative summary of the conformational characteristics of this compound analogs in both solution and solid states.

| Compound/Peptide | Solid-State Conformation (Method) | Solution-State Conformation (Method) | Key Differences/Similarities | Reference |

| Z-Aib-Pro-Aib-Ala-OMe | Incipient 310-helix (X-ray) | Well-defined β-bend structures (NMR) | The folded structure is largely maintained between both states. | scispace.com |

| L,L-IAA (analog) | Hydrogen-bonded array (IR) | No hydrogen bonding in CHCl3 (IR) | Presence of ordered, hydrogen-bonded structure in solid state, absent in non-polar solvent. | ru.nl |

| Ac-Ala-OMe (analog) | Prefers β, C5, αR conformations (CSD analysis) | Prefers β, C5, αR conformations (Theoretical, in vacuo and solvent) | Theoretical calculations suggest similar preferred conformations in both environments. | nih.gov |

CSD: Cambridge Structural Database CHCl3: Chloroform

These comparisons underscore the importance of analyzing peptide conformations in different environments. While solid-state structures provide a precise snapshot of a low-energy conformation, solution-state studies offer a more dynamic picture that is often more relevant to biological function. The interplay between intramolecular hydrogen bonding, steric effects, and interactions with the surrounding medium (crystal lattice or solvent molecules) ultimately dictates the conformational landscape of these systems.

Computational Chemistry and Theoretical Modeling of N Formyl L Alanine Methyl Ester Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and energetics of molecular systems. For peptide models like N-Formyl-L-alanine methyl ester, these methods provide precise information on geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a primary method for studying protected amino acids due to its balance of computational cost and accuracy. Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-31G(d) or 6-311++G(d,p) to investigate these systems. researchgate.netresearchgate.net

Geometry optimization is a critical first step in computational analysis, seeking to find the minimum energy structure of a molecule. For peptide-like molecules, this process identifies stable conformers and their geometric parameters. Studies on analogous molecules, such as N-formyl-DL-alpha-aminobutyric acid, using DFT methods like B3LYP with the 6-311++G(d,p) basis set, provide optimized bond lengths and angles that are expected to be comparable to those in For-Ala-OMe. researchgate.net The optimization process confirms that the calculated structure represents a true energy minimum on the potential energy surface by ensuring there are no imaginary vibrational frequencies. westmont.edu

Vibrational frequency calculations not only confirm the stability of the optimized geometry but also allow for the prediction of the molecule's infrared and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, N-H stretching, or C=O bond vibrations. dergipark.org.tr These theoretical spectra can be compared with experimental data to validate the computational model. For example, in a study of a related Schiff base, DFT calculations at the B3LYP/6-311++G(d,p) level were used to assign the observed bands in the experimental FTIR spectrum. dergipark.org.tr

Table 1: Selected Optimized Geometrical Parameters for an Analogous N-Formylated Amino Acid (N-formyl-DL-alpha-aminobutyric acid) Data adapted from a study using HF and B3LYP methods with a 6-311++G(d,p) basis set. researchgate.net

| Parameter | Bond | HF (Å) | B3LYP (Å) |

|---|---|---|---|

| Bond Length | C1-C2 | 1.528 | 1.532 |

| C1-H3 | 1.085 | 1.095 | |

| C1-H4 | 1.084 | 1.093 |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. dergipark.org.trmmu.ac.uk

DFT calculations are used to determine the energies and spatial distributions of these orbitals. mmu.ac.uk For instance, in the analysis of N-formyl-DL-alpha-aminobutyric acid, the HOMO and LUMO energies were calculated to understand charge transfer within the molecule. researchgate.net From the HOMO and LUMO energies, various reactivity indices can be derived, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide quantitative measures of the molecule's reactivity and are used to predict its behavior in chemical reactions. dergipark.org.trcuny.edu

Table 2: Frontier Orbital Properties and Reactivity Indices This table illustrates the type of data obtained from DFT calculations for molecular systems. The values are conceptual and based on findings for related organic molecules. dergipark.org.trmmu.ac.uk

| Property | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Geometry Optimization and Vibrational Frequency Predictions

Ab Initio Methods for High-Accuracy Energetic Calculations

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a pathway to high-accuracy energetic calculations without relying on the empirical parameterization inherent in some other methods. researchgate.netuc.pt These calculations are computationally more demanding than DFT but can offer a more rigorous description of electron correlation effects. uark.edu

Studies on related peptide models like N-formyl-L-prolinamide have employed ab initio calculations at levels such as HF/6-31G(d) to optimize geometries and determine the relative stabilities of different conformers. researchgate.net Such studies are foundational for understanding the potential energy surface of these molecules. For N-formylglycine dithio acid, ab initio SCF-MO calculations were used to characterize conformers and investigate the impact of nonbonded interactions on molecular structure. uc.pt These high-level calculations are essential for benchmarking the results from less computationally intensive methods like DFT and for providing reliable energetic data where experimental values are unavailable.

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamics

While QM methods are excellent for studying static properties of molecules, Molecular Dynamics (MD) simulations are employed to explore their dynamic behavior and conformational flexibility over time.

Exploration of Conformational Landscapes and Transitions

MD simulations provide a detailed picture of the conformational landscape of a molecule by simulating the atomic motions over time. github.com For flexible molecules like this compound, which has several rotatable bonds, MD can reveal the accessible conformations and the transitions between them. The conformational behavior of peptides containing alanine (B10760859) residues has been investigated using MD simulations to understand their structural preferences in different environments. nih.govresearchgate.net

The results of MD simulations are often visualized using Ramachandran plots, which map the distribution of the backbone dihedral angles (φ and ψ). github.com These plots show the most populated conformational states, such as α-helical and β-sheet regions. nih.gov By analyzing the simulation trajectory, it is possible to identify the pathways of conformational transitions and calculate the energy barriers between different stable states. github.com This information is crucial for understanding how the molecule's structure fluctuates and adapts in different environments, which ultimately governs its function.

Analysis of Solvent Effects and Intermolecular Interactions

Computational modeling provides critical insights into how solvents influence the conformational stability and reactivity of N-Formyl-L-alanine methyl ester ("this compound"). The choice of solvent can significantly affect reaction outcomes by stabilizing or destabilizing reactants, transition states, and products through complex intermolecular interactions. chemrxiv.org Theoretical studies employ both implicit and explicit solvent models to simulate these environments. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, offering a computationally efficient way to capture bulk solvent effects. Explicit solvent models, which involve simulating individual solvent molecules around the solute, provide a more detailed picture of specific interactions like hydrogen bonding, though at a higher computational cost.

Experimental findings in synthetic chemistry corroborate the importance of solvent selection. For instance, in the N-formylation of amino acid esters, solvents like dimethyl sulfoxide (B87167) (DMSO) and 1,4-dioxane (B91453) have been shown to provide superior yields compared to other solvents. chemrxiv.org The high polarity and hydrogen bond accepting capability of DMSO can effectively solvate intermediates and influence reaction kinetics. chemrxiv.orgcaymanchem.com Similarly, the use of toluene (B28343) with a Dean-Stark apparatus to remove water azeotropically has been demonstrated to dramatically increase yields in certain N-formylation procedures, a practical outcome that can be rationalized through computational modeling of reaction equilibria. scispace.com

Solubility data further underscores the nature of the intermolecular forces between "this compound" and various solvents. The compound is soluble in polar organic solvents such as ethanol, DMSO, and dimethylformamide (DMF), as well as in aqueous buffers like PBS, indicating its capacity for significant polar and hydrogen-bonding interactions. caymanchem.com Computational analysis can quantify these interactions, calculating the energy of hydrogen bonds and van der Waals forces between the solute and solvent molecules, thereby explaining solubility trends and their impact on chemical processes.

| Solvent | Relative Yield (%) | Notes |

|---|---|---|

| DMSO | 93% | Optimal yield achieved with increased solvent volume. |

| 1,4-Dioxane | 88% | High yield, slightly less effective than DMSO. |

| Toluene | - | Reported to give inferior results in this specific reaction. chemrxiv.org However, effective in other formylation protocols with azeotropic removal of water. scispace.com |

| Benzene | - | Reported to give inferior results. chemrxiv.org |

Mechanistic Insights from Computational Studies

Computational chemistry is an indispensable tool for elucidating the complex mechanisms of synthetic transformations involving "this compound" and its derivatives. Theoretical calculations allow for the mapping of potential energy surfaces, identification of transient intermediates, and determination of transition state energies, which are often difficult or impossible to observe experimentally. acs.org

A key example is the peroxide-mediated N-formylation of amino acid esters, which proceeds through a radical decarboxylative coupling mechanism. chemrxiv.org Computational studies can model the initial steps, including the generation of radical species from the interaction of a peroxide with an α-keto acid like glyoxylic acid. chemrxiv.org These models can then trace the subsequent radical C-N coupling pathway, calculating activation barriers for each step to predict the reaction's feasibility and kinetics.

Another area of investigation is the photoredox-catalyzed asymmetric Giese reaction for synthesizing β-thiolated/selenolated amino acids, where N-formyl protected precursors are used. nih.gov In such reactions, computational modeling can elucidate the mechanism by:

Characterizing the excited state of the photoredox catalyst (e.g., Ru(bpy)₃²⁺).

Modeling the single-electron transfer (SET) processes between the catalyst, the radical precursor, and other reagents.

Determining the stereochemistry of the final product by calculating the energies of competing diastereomeric transition states. nih.gov

Furthermore, computational methods help rationalize the conditions required for deprotection steps, such as the acidic hydrolysis of the N-formyl group, by modeling the protonation states and subsequent bond cleavage events. nih.gov

| Reaction Method | Key Reagents | Proposed Mechanistic Feature | Reference |

|---|---|---|---|

| Peroxide-Mediated Decarboxylative Coupling | H₂O₂, Glyoxylic Acid | Involves radical intermediates and oxidative C-N bond formation. | chemrxiv.org |

| Formic Acid N-Formylation | Formic Acid, Toluene | Direct reaction, often requiring azeotropic removal of water. | scispace.com |

| Photoredox-Catalyzed Giese Reaction | Ru(bpy)₃(PF₆)₂, Hantzsch Ester | Proceeds via a catalytic cycle involving single-electron transfer and radical addition. | nih.gov |

| Imidazole (B134444)/DMF Formylation | Imidazole, DMF | Imidazole is proposed to act as an intermediate acyl transfer reagent. | researchgate.net |

Theoretical studies are crucial for understanding how catalysts function at a molecular level in the derivatization of "this compound". By modeling the interactions between the catalyst, substrate, and reagents, researchers can uncover the precise role of the catalyst in lowering activation energies and directing reaction selectivity.

In photoredox catalysis, for example, computational models can detail the entire catalytic cycle. For the synthesis of β-thiolated amino acids using a ruthenium-based catalyst, density functional theory (DFT) calculations can map the energy changes as the catalyst is excited by light, engages in electron transfer with the reactants, and is regenerated at the end of the cycle. nih.gov This provides a quantitative understanding of the catalyst's redox potentials and its interactions with the N-formyl protected substrate. nih.gov

In non-photocatalytic reactions, computational chemistry clarifies the role of simpler catalysts. For instance, a method for N-formylation utilizes imidazole in warm DMF. researchgate.net Theoretical models can validate the proposed mechanism where imidazole acts as an acyl transfer agent. researchgate.net This involves calculating the energy profile for the formation of a formyl-imidazolium intermediate and its subsequent reaction with the amino ester, demonstrating that this pathway is more energetically favorable than the uncatalyzed reaction. researchgate.net Similarly, the role of additives like acids or bases, which can significantly alter reaction yields, can be rationalized by modeling their effect on the protonation state of intermediates or their participation in hydrogen-bonding networks that stabilize transition states. chemrxiv.org

Reaction Pathway Elucidation for Synthetic Transformations

Theoretical Characterization of Hydrogen Bonding and Non-Covalent Interactions

The structure, conformation, and interactions of "this compound" and related peptide systems are dominated by hydrogen bonding and other non-covalent forces. Theoretical chemistry provides powerful methods to characterize these interactions with high precision.

Density Functional Theory (DFT) is widely used to study the geometry and energetics of these systems. illinois.eduresearchgate.net For example, calculations on N-formyl-L-alanine amide dimers, which serve as a model for peptide backbones, have been performed using the B3LYP functional to optimize the geometry of N-H···O=C hydrogen bonds. illinois.edu These studies can accurately predict hydrogen bond lengths, which can be compared with experimental data from X-ray crystallography. illinois.edunih.gov Crystal structure analysis of related N-formyl peptides has revealed short intermolecular hydrogen bonds with O···O distances around 2.62 Å, a key structural feature that theoretical models aim to reproduce and explain. nih.gov

Beyond geometry, the theory of Atoms in Molecules (AIM) can be applied to the calculated electron density to characterize the nature of these interactions. illinois.edu AIM analysis can identify bond critical points (BCPs) between the donor hydrogen and acceptor oxygen, and the properties of the electron density at these points reveal whether the interaction is a classic, closed-shell hydrogen bond. illinois.edu This approach has shown that the trans-hydrogen-bond coupling observed in NMR spectroscopy is mediated by a noncovalent interaction involving the mutual penetration of the van der Waals shells of the donor and acceptor atoms. illinois.edu

Computational methods can also quantify the strength of these interactions. Single-point energy calculations at high levels of theory, such as ωB97XD/6-311++G(d,p), can determine the interaction energies of hydrogen-bonded dimers. mdpi.com For systems with N-H···O bonds, these interaction energies can be significant, on the order of 8-11 kcal/mol, confirming their crucial role in stabilizing the molecular structure. mdpi.com

| Interaction Type | Method of Analysis | Key Finding | Reference |

|---|---|---|---|

| Intermolecular N-H···O=C | DFT (B3LYP), AIM | Interaction is a closed-shell, noncovalent bond. | illinois.edu |

| Intermolecular O-H···O | X-Ray Crystallography | Observed bond length of ~2.624 Å in N-formyl-L-alanyl-L-aspartic acid. | nih.gov |

| Intermolecular N-H···O | DFT (ωB97XD) | Calculated interaction energy of ~8.36 kcal/mol in a model system. | mdpi.com |

| Intramolecular N-H···O | DFT (B3LYP) | Stabilizes the conformation of peptide chains in the gas phase. | researchgate.net |

Biochemical Interactions and Enzymatic Studies Involving N Formyl L Alanine Methyl Ester Analogs

Mimicry of Natural Peptides in Biochemical Systems

The modification of amino acids is a key strategy in the design of peptide mimics, which are synthetic molecules designed to replicate the structural and functional properties of natural peptides. These mimics are crucial for developing therapeutic agents and for studying biological processes. The N-formyl group, in particular, is a significant feature as it is found in biologically active peptides, such as N-formyl-methionine-leucyl-phenylalanine (f-MLP), a potent chemoattractant for leukocytes. chemrxiv.orgchemrxiv.org The presence of the formyl group in For-ala-ome makes it and its derivatives useful in constructing such mimics.

The incorporation of modified amino acids, including those with N-acyl groups or altered backbones, can enforce specific secondary structures like helices or β-strands. explorationpub.comscispace.com For instance, certain amino acid analogs are used to stabilize helical conformations, which are critical for many protein-protein interactions. nih.govacs.org While this compound itself is a simple derivative, its structure serves as a fundamental component in building more complex peptide mimics. Theoretical studies on blocked alanine (B10760859) peptide analogs provide insight into the conformational preferences that are foundational to designing these mimics. acs.org By modifying the peptide backbone or side chains, researchers can create molecules that adopt stable, predictable conformations, thereby mimicking the structural motifs of larger proteins. researchgate.net

Investigation of Enzyme Mechanisms and Substrate Specificity

N-formyl-L-alanine methyl ester and its analogs are instrumental in probing the mechanisms and substrate preferences of various enzymes, particularly hydrolases like proteases and aminoacylases. chemimpex.com

Aminoacylases (N-acylamino-acid amidohydrolases) are enzymes that catalyze the hydrolysis of N-acylated amino acids. nih.govresearchgate.netharvard.edu Studies on aminoacylases from various sources have demonstrated their broad substrate specificity, often showing a preference for N-acylated nonpolar amino acids such as methionine, alanine, valine, and leucine. nih.govdntb.gov.ua Notably, some aminoacylases efficiently hydrolyze N-formyl derivatives. For example, the aminoacylase (B1246476) from the hyperthermophilic archaeon Pyrococcus furiosus can hydrolyze N-formyl-l-methionine. nih.gov The kinetic parameters for the hydrolysis of various substrates by this enzyme indicate that it likely plays a role in the metabolism of protein-based growth substrates. nih.gov The preference of some aminoacylases for N-formyl groups over N-acetyl groups makes formylated substrates like this compound valuable for biotechnological applications.

The table below summarizes the kinetic findings for an aminoacylase from Pyrococcus furiosus, illustrating its activity on different N-acylated substrates.

| Substrate | Apparent Km (mM) | Apparent kcat (s-1) | kcat/Km (s-1·mM-1) |

| N-Acetyl-L-methionine | 2.5 ± 0.3 | 110 ± 5 | 44 |

| N-Formyl-L-methionine | 6.0 ± 0.5 | 130 ± 5 | 22 |

| N-Acetyl-L-alanine | 5.0 ± 0.4 | 120 ± 5 | 24 |

| Data derived from studies on Pyrococcus furiosus aminoacylase. nih.gov |

Other enzymes, such as chymotrypsin (B1334515) and trypsin, have also been studied using N-acylated amino acid methyl esters. These studies help to map the enzyme's active site and understand how the length and nature of the amino acid side chain affect binding and catalysis. nih.govnih.gov For example, kinetic studies on the chymotrypsin-catalyzed hydrolysis of N-acetyl-(glycyl)n-L-phenylalanine methyl esters revealed how extending the peptide chain impacts catalytic efficiency (kcat) and binding affinity (Km). nih.gov Similarly, engineered proteases have been developed that show activity on amino acid esters, demonstrating how enzyme specificity can be manipulated for synthetic purposes. nih.govresearchgate.net

Studies of Protein-Peptide Interactions

Understanding the noncovalent interactions that govern how peptides bind to proteins is fundamental to drug design and molecular biology. Analogs like this compound are used to dissect these interactions. chemimpex.com One critical, yet subtle, force is the n→π* interaction, an electron delocalization event between the lone pair (n) of one carbonyl oxygen and the antibonding orbital (π*) of a nearby carbonyl group in the peptide backbone. choudharylab.comnih.gov

The table below shows the calculated energetic contribution of n→π* interactions to various secondary structures, highlighting their significance in protein conformation.

| Secondary Structure | Stabilization Energy (kcal/mol) |

| α-helix | 0.5 |

| 310-helix | 1.3 |

| π-helix | 0.1 |

| Data from computational analyses of peptide structures. choudharylab.com |

Furthermore, the N-formyl group can significantly influence how a peptide analog interacts with a protein's binding pocket. In a study of tryptophan binding to rat hepatic nuclear envelope proteins, it was found that while tryptophan methyl ester could compete for the binding site, N-formyl tryptophan could not. nih.gov This demonstrates that the addition of the formyl group can create steric or electronic hindrance that prevents effective binding, a crucial consideration in the design of peptide-based inhibitors or probes. nih.gov The use of unnatural amino acids and their derivatives in array-based methods allows for high-throughput screening of these protein-peptide interactions. elifesciences.org

Elucidation of Amino Acid Metabolism Pathways Utilizing Alanine Derivatives

Alanine and its derivatives are central to major metabolic pathways that connect protein and carbohydrate metabolism. nih.govnih.gov The body can synthesize alanine, making it a non-essential amino acid. wikipedia.org Its biosynthesis is directly linked to glycolysis via its precursor, pyruvate (B1213749). wikipedia.orglibretexts.org

A key metabolic pathway involving alanine is the Glucose-Alanine Cycle , also known as the Cahill cycle. ontosight.aiwikipedia.org This inter-organ pathway shuttles nitrogen and carbon between muscle and the liver, particularly during periods of fasting or prolonged exercise. slideshare.netdavid-bender.co.ukwikilectures.eu

The steps of the cycle are as follows:

In Muscle: During periods of high energy demand, muscle proteins are broken down into amino acids. The amino groups from these amino acids are transferred to glutamate (B1630785). The enzyme alanine transaminase (ALT) then transfers the amino group from glutamate to pyruvate, a product of glycolysis. wikipedia.orgwikipedia.org This reaction forms L-alanine and α-ketoglutarate.

Transport to Liver: The newly synthesized alanine is released from the muscle into the bloodstream and transported to the liver. wikilectures.eu

In Liver: In the liver, the process is reversed. Alanine transaminase transfers the amino group from alanine back to α-ketoglutarate, reforming pyruvate and glutamate. wikipedia.org

Metabolic Fates: The pyruvate in the liver is a primary substrate for gluconeogenesis, the process of generating new glucose. ontosight.aiwikilectures.eu This newly made glucose can be released back into the blood to supply energy to the muscles and other tissues. The amino group from glutamate is converted into ammonium, which safely enters the urea (B33335) cycle to be excreted as urea. wikipedia.orgwikipedia.org

The glucose-alanine cycle serves the dual purpose of transporting nitrogen from peripheral tissues to the liver for safe disposal and recycling the carbon skeletons of amino acids for glucose production. wikipedia.orgdavid-bender.co.uk This metabolic loop allows muscles to continue to use glucose for energy while offloading the energetic cost of gluconeogenesis to the liver. wikipedia.org

Applications in Advanced Chemical Biology and Materials Science Research

Scaffold Design for Peptide Mimicry and Bioactive Molecules

The structural components of For-ala-ome serve as a fundamental scaffold in the design of peptidomimetics and other bioactive molecules. The N-formyl group is of particular importance; it can act as a bioisostere for a peptide bond, influencing molecular conformation and receptor interaction. In bacteria, protein synthesis is initiated by N-formylmethionine (fMet), a molecule that underscores the biological relevance of the N-formyl motif. wikipedia.orgdrugbank.comnih.gov This bacterial signature allows the immune system to recognize bacterial proteins. wikipedia.orgebi.ac.uk

The formyl group serves several key functions in scaffold design:

N-Terminal Protection : During multi-step peptide synthesis, the formyl group protects the amino terminus of alanine (B10760859), preventing it from forming unwanted bonds while other amino acids are added to the chain. vulcanchem.com

Conformational Constraint : The planar nature of the formylamide bond can introduce a degree of rigidity into a peptide backbone, which is a crucial element in designing molecules that mimic the secondary structures of natural peptides (e.g., β-turns).

Hydrogen Bonding : The formyl group's oxygen and hydrogen atoms can participate in hydrogen bonding, which is critical for stabilizing specific three-dimensional structures and for interacting with biological targets like receptors and enzymes. nih.gov

Researchers utilize building blocks like this compound to construct larger, more complex molecules designed to imitate the structure and function of natural peptides, a strategy central to modern drug discovery. vulcanchem.com

Development of Chemical Probes for Biological Pathways

While this compound itself is not a direct chemical probe, its core structure is integral to the development of probes targeting specific biological pathways, particularly those in the innate immune system. nih.gov The N-formyl group is a key molecular pattern recognized by a class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs). mdpi.comoup.comfrontiersin.org These receptors are found on the surface of immune cells like neutrophils and are activated by N-formylated peptides released from bacteria or damaged mitochondria, triggering inflammatory and host defense responses. mdpi.comnih.govacs.org

Scientists synthesize more complex molecules based on the N-formyl peptide structure to study these pathways. nih.gov For example, the well-studied chemoattractant N-formylmethionyl-leucyl-phenylalanine (fMLP) is a potent activator of FPR1 and is used as a tool to investigate leukocyte chemotaxis and activation. wikipedia.orgwikipedia.org The synthesis of such probes often starts with N-formylated amino acids. chemrxiv.org By attaching fluorescent tags or photoaffinity labels to these N-formylated peptide probes, researchers can visualize receptor distribution, track their movement in living cells, and identify ligand binding sites, providing critical insights into inflammatory processes. nih.govnih.gov

Table 1: Research Applications of N-Formylated Peptide Probes

| Probe Application | Biological Pathway Studied | Target Receptor | Information Gained |

|---|---|---|---|

| Fluorescent fMLP Analogs | Neutrophil Chemotaxis | FPR1 | Visualization of receptor localization and trafficking during immune response. nih.gov |

| Photoaffinity-Labeled Peptides | Ligand-Receptor Interaction | FPR1 | Identification of specific amino acid residues in the receptor's binding pocket. nih.gov |

Integration into Bioconjugation Methodologies for Research Tools

This compound, as a protected amino acid ester, is a fundamental component in the methodologies used to create sophisticated research tools via bioconjugation. chemimpex.com Its primary role is as a building block in solid-phase peptide synthesis (SPPS), the most common method for artificially producing peptides and proteins. vulcanchem.com

In SPPS, an amino acid is anchored to an insoluble resin support, and subsequent amino acids are added sequentially. Protecting groups are essential to ensure the correct sequence is formed.

N-Terminal Protection : The formyl group on this compound (or more commonly, an Fmoc or Boc group in standard SPPS) prevents the amine from reacting out of turn. chemimpex.comresearchgate.net

C-Terminal Activation : The methyl ester protects the carboxylic acid end. In SPPS, this end would typically be the point of attachment to the resin.

Once a peptide of a desired sequence is synthesized, it can be cleaved from the resin and used as a research tool. This peptide can be conjugated (chemically linked) to other molecules, such as fluorophores for imaging, polyethylene (B3416737) glycol (PEG) to increase solubility and circulation time, or toxins for targeted cell killing in cancer research. The simplicity and defined stereochemistry of this compound make it a reliable starting point for constructing the precise peptide sequences needed for these advanced bioconjugation applications. chemimpex.comsigmaaldrich.com

Research in Peptide-Based Materials with Controlled Self-Assembly

The field of materials science has seen growing interest in using peptides as building blocks for nanomaterials due to their ability to self-assemble into highly ordered structures like nanofibers, nanotubes, and hydrogels. nih.govacs.org The specific sequence and terminal modifications of these peptides dictate the final structure and properties of the material.

The N-formyl group, as found in this compound, can play a significant role in directing self-assembly. google.com The hydrogen bonding capabilities of the formamide (B127407) group, combined with hydrophobic and electrostatic interactions between amino acid side chains, drive the spontaneous organization of peptides into stable, low-energy nanostructures. researchgate.net For instance, research has shown that increasing the concentration of the N-formylated tripeptide fMLP leads to the formation of thicker fiber bundles in hydrogels. researchgate.net

By incorporating building blocks like this compound into a peptide sequence, researchers can fine-tune the intermolecular forces to control the resulting material's properties. These peptide-based hydrogels are being explored for a variety of applications, including 3D cell culture, regenerative medicine, and the sustained release of therapeutic agents. nih.govgoogle.com

Contribution to Combinatorial Chemistry Libraries for Research Discovery

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize and screen a large number of different but structurally related molecules to find new lead compounds. ijpsonline.com Protected amino acids like this compound are essential starting materials for generating peptide and peptidomimetic libraries. ijpsonline.comacs.org

The "split-and-pool" synthesis is a common combinatorial technique where a solid support resin is divided into multiple portions. uzh.ch

A different building block (e.g., an amino acid) is coupled to the resin in each portion.

The portions are then pooled together and mixed, ensuring a random distribution of the first building block.

The pooled resin is again split, and a second set of building blocks is added.

This process is repeated, and a simple protected amino acid like this compound could be used in one of the initial or subsequent coupling steps. By using a variety of protected amino acids and other chemical building blocks, libraries containing thousands or even millions of unique compounds can be generated. canada.cagoogle.com These libraries are then screened for biological activity, such as the ability to inhibit an enzyme or bind to a receptor, dramatically accelerating the pace of research and discovery. ijpsonline.com

Table 2: Compound Names Mentioned

| Abbreviated/Common Name | Scientific Name |

|---|---|

| This compound | N-Formyl-L-alanine methyl ester |

| fMet | N-formylmethionine |

| fMLP / fMLF | N-formylmethionyl-leucyl-phenylalanine |

| Boc | Tert-butyloxycarbonyl |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| PEG | Polyethylene glycol |

Future Research Directions and Uncharted Territories in N Formyl L Alanine Methyl Ester Research

Advancements in Automated and High-Throughput Synthesis and Screening

The progression of research into N-Formyl-L-alanine methyl ester and its derivatives is intrinsically linked to the efficiency and scalability of their production and analysis. Future efforts will likely focus on moving beyond traditional batch synthesis towards more sophisticated, automated platforms.

Recent synthetic innovations, such as peroxide-mediated N-formylation, offer greener and more efficient routes to N-formylated amino acid esters. vulcanchem.comchemrxiv.org These methods often operate under mild conditions and produce easily removable byproducts like water and carbon dioxide. chemrxiv.org Building on this, future research is anticipated to explore flow chemistry for continuous, scalable synthesis and the development of novel chemoenzymatic pathways. vulcanchem.com Furthermore, methodologies developed for the parallel and automated synthesis of N-alkylated-α-amino methyl esters in gram quantities could be adapted for N-Formyl-L-alanine methyl ester, enabling the rapid generation of compound libraries for screening purposes. rsc.orgchimia.ch

High-throughput screening (HTS) is indispensable for accelerating the discovery of new applications and optimizing reaction conditions. bath.ac.uk The development of robust HTS assays is a critical research direction. acs.org Fluorescence-based assays, for example, have proven effective for the real-time analysis of the enantiomeric purity of amino acid esters and can be adapted for microplate readers, making them suitable for screening large numbers of samples simultaneously. bath.ac.uk

Table 1: Comparison of Synthetic Methodologies for N-Formylated Amino Acids

| Methodology | Advantages | Potential Future Research | Key Compounds Involved |

|---|---|---|---|

| Traditional N-formylation | Established procedures. | Improving reagent safety and reducing byproducts. | Formic acid, Acetyl formate |

| Peroxide-Mediated N-formylation | Environmentally friendly (water and CO2 byproducts), mild reaction conditions, high selectivity. vulcanchem.comchemrxiv.org | Optimization for a broader range of substrates, including complex peptides. chemrxiv.org | Glyoxylic acid, Hydrogen peroxide, tert-butyl hydroperoxide |

| Flow Chemistry | Scalable, continuous production, precise control over reaction parameters. vulcanchem.com | Integration with in-line purification and real-time analysis. | N-Formyl-L-alanine methyl ester |

| Automated Parallel Synthesis | Rapid generation of diverse compound libraries in significant quantities. chimia.ch | Adaptation for N-formylation chemistry and integration with HTS platforms. | α-amino methyl esters, Various aldehydes |

Multi-Scale Modeling Approaches for Complex Biological Systems

Understanding the behavior of N-Formyl-L-alanine methyl ester within a biological context requires bridging the gap between its atomic characteristics and the macroscopic behavior of the systems it inhabits. Multi-scale modeling is a powerful computational strategy that can simulate complex biological phenomena across different time and spatial scales. arxiv.orgacs.org

While current research in this area is broad, focusing on large systems like biological membranes and macromolecular assemblies, the principles are directly applicable to For-ala-ome. arxiv.orgacs.org Future computational studies could employ these techniques to:

Predict Peptide Conformation: Simulate how the incorporation of an N-formylated residue affects the secondary and tertiary structure of a peptide, influencing its stability and function.

Model Receptor-Ligand Interactions: Investigate the binding dynamics of peptides containing this compound with their biological targets, such as G-protein coupled receptors, which often recognize N-formylated peptides like f-MLP. vulcanchem.com

Simulate Membrane Permeability: Model the transit of N-formylated peptides across cell membranes, a key pharmacokinetic property that is often enhanced by N-alkylation. nih.gov

These simulations, based on all-atom force fields, can provide calibration-free predictions of how this specific modification influences the behavior of complex biological systems, guiding the rational design of new therapeutic agents. arxiv.org

Exploration of Unconventional Applications in Emerging Fields

The utility of N-Formyl-L-alanine methyl ester and its derivatives is expanding into unconventional and emerging areas of science and technology. Its role as a precursor to bioactive peptides remains a strong focus, with applications in the development of antimicrobial and chemotactic peptides. vulcanchem.com

Emerging applications are driven by the unique properties of N-formylated amino acids:

Biomarker Discovery: N-formylated amino acids can be indicative of specific biological processes. For instance, the related compound î-n-formyl-l-lysine has been identified as a potential biomarker for oxidative damage in meat, suggesting a role for N-formylated compounds in diagnostics and food safety. mdpi.com

Peptidomimetics: N-alkylation, including formylation, is a key strategy in designing peptidomimetics. nih.gov These modified peptides exhibit enhanced proteolytic stability and improved membrane permeability, making them attractive candidates for drug development. nih.gov

Advanced Materials: Research into peptide-based materials with novel properties is an exciting frontier. vulcanchem.com The conformational constraints and altered hydrogen-bonding capacity introduced by N-formylation could be harnessed to create self-assembling nanomaterials, hydrogels, or bioconjugates for targeted drug delivery. vulcanchem.comchemimpex.com

Table 2: Potential Unconventional Applications for N-Formyl-L-alanine Methyl Ester Derivatives

| Emerging Field | Potential Application | Underlying Principle |

|---|---|---|

| Diagnostics | Biomarkers for oxidative stress or microbial presence. mdpi.com | Detection of specific metabolic byproducts like N-formylated amino acids. |

| Drug Delivery | Building blocks for targeted drug delivery systems and prodrugs. vulcanchem.comchemimpex.com | Enhanced stability and tunable properties for bioconjugation. chemimpex.com |

| Materials Science | Development of novel peptide-based materials and hydrogels. vulcanchem.com | Self-assembly driven by conformational properties of N-formylated residues. |

| Immunology | Design of synthetic chemotactic peptides to modulate immune responses. vulcanchem.com | Mimicking natural N-formylated peptides that interact with immune cell receptors. |

Development of Novel Spectroscopic Probes for Real-Time Monitoring

The ability to monitor the synthesis and biological interactions of N-Formyl-L-alanine methyl ester in real-time is crucial for both fundamental research and practical applications. Future work will focus on creating novel spectroscopic probes tailored for this purpose.

Current methodologies provide a strong foundation. For example, fluorescence-based assays using reagents like 2-formylphenylboronic acid have been successfully employed for the real-time, high-throughput determination of the enantiomeric excess of amino acid esters. bath.ac.uk This approach could be refined to create specific probes that report on the presence or chemical transformation of N-Formyl-L-alanine methyl ester.

Furthermore, techniques like Fourier-transform infrared spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC-MS) have been used to generate spectral "fingerprints" to identify related metabolites in complex matrices. mdpi.com The development of specific spectroscopic probes could involve:

Fluorogenic Labeling: Designing molecules that become fluorescent upon reacting selectively with the N-formyl group or the ester moiety.

NMR Probes: Synthesizing isotopically labeled (e.g., ¹³C, ¹⁵N) versions of N-Formyl-L-alanine methyl ester to track its incorporation into peptides and its interaction with other molecules via NMR spectroscopy.

Genetically Encoded Probes: Incorporating non-canonical amino acids with unique spectroscopic properties into proteins, which can act as sensors for interactions with N-formylated peptides. nih.govacs.org

Design of Next-Generation Peptide-Based Scaffolds with Tunable Properties

As a versatile building block, N-Formyl-L-alanine methyl ester is central to the design of advanced peptide-based scaffolds with precisely controlled properties. vulcanchem.comchemimpex.com The N-formyl group is more than just a protecting group; it is a powerful tool for modulating the structure and function of a peptide chain. vulcanchem.comnih.gov

By replacing a standard amide (N-H) bond with an N-formyl (N-CHO) group, researchers can disrupt the typical hydrogen-bonding networks that define secondary structures like alpha-helices and beta-sheets. nih.gov This modification introduces a higher degree of conformational rigidity and increases lipophilicity, which can lead to:

Enhanced Proteolytic Stability: Making the peptide less susceptible to degradation by enzymes. nih.gov

Improved Pharmacokinetics: Increasing membrane permeability and bioavailability. nih.gov

Controlled Self-Assembly: Directing the formation of specific nanostructures for materials science applications.

Future research will focus on systematically incorporating N-Formyl-L-alanine methyl ester and other N-alkylated amino acids into peptide sequences to create scaffolds with tunable properties. nih.gov This involves building libraries of modified peptides and screening them for desired functions, from therapeutic activity to catalytic efficiency, paving the way for next-generation peptide-based drugs and materials. vulcanchem.com

Q & A

Retrosynthesis Analysis